molecular formula C8H8FNO2 B1374204 3-(5-Fluoropyridin-3-yl)propanoic acid CAS No. 22620-28-6

3-(5-Fluoropyridin-3-yl)propanoic acid

Cat. No.: B1374204
CAS No.: 22620-28-6
M. Wt: 169.15 g/mol
InChI Key: SEZIDHKMGVYRTB-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-3-yl)propanoic acid is a heterocyclic carboxylic acid containing a pyridine ring substituted with a fluorine atom and a propanoic acid side chain. This compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly those with potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoropyridin-3-yl)propanoic acid typically involves the reaction of 5-fluoropyridine with a suitable propanoic acid derivative under controlled conditions. One common method involves the use of acetic acid and propionic acid to improve the Fisher indolization process, ensuring the pyran-ring and alkene remain intact .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of specialized catalysts and reaction vessels to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or organolithium compounds.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted pyridines .

Scientific Research Applications

3-(5-Fluoropyridin-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substitution patterns.

    2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxypropanoic acid: A compound with similar structural features but different functional groups.

Uniqueness

3-(5-Fluoropyridin-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanoic acid side chain. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(5-fluoropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZIDHKMGVYRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22620-28-6
Record name 3-(5-fluoropyridin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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